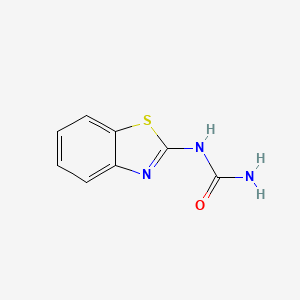

1,3-Benzothiazol-2-ylurea

Beschreibung

Historical Context and Evolution of Benzothiazole Chemistry and Urea Derivatives

The story of benzothiazole chemistry began in 1887 when Hoffmann first synthesized the parent compound, 1,3-benzothiazole. pcbiochemres.com This aromatic heterocyclic compound, consisting of a benzene ring fused to a thiazole ring, initially gained attention for its use as a building block in the synthesis of more complex, biologically active molecules. wikipedia.orgjddtonline.info Over the years, the structural diversity and reactivity of benzothiazole derivatives have led to their application in various fields, including dyes, polymer chemistry, and as photographic inducers. pcbiochemres.com In the 1950s, 2-aminobenzothiazoles were notably investigated for their potential as gastrointestinal tranquilizers. jddtonline.info The discovery of the pharmaceutical properties of riluzole, a benzothiazole derivative used to treat amyotrophic lateral sclerosis, reignited interest in this class of compounds among medicinal chemists. jddtonline.info

Parallel to the advancements in benzothiazole chemistry, urea and its derivatives have also carved out a significant niche in scientific research, particularly in medicinal chemistry. nih.gov The synthesis of urea by Friedrich Wöhler in 1828 is often considered the starting point of modern organic chemistry. nih.gov The urea functional group is a key component in many bioactive compounds and clinically approved drugs due to its ability to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.govresearchgate.net This interaction is crucial for the specific biological activity and properties of many drugs. nih.gov The versatility of the urea moiety has led to its incorporation into a wide range of therapeutic agents, including anticancer, antibacterial, and antiviral drugs. nih.govchemicaljournal.in The combination of the benzothiazole scaffold with the urea functional group has given rise to a class of compounds, including 1,3-Benzothiazol-2-ylurea, with a broad spectrum of potential biological activities. researchgate.net

Significance of this compound as a Core Chemical Scaffold in Research

This compound serves as a crucial core chemical scaffold in academic research due to the synergistic effects of the benzothiazole and urea moieties. researchgate.net This combination results in compounds with favorable physicochemical and biological properties, making them valuable for further investigation. researchgate.net The benzothiazole nucleus itself is a versatile bicyclic system known for its diverse pharmacological activities, while the urea group is a well-established pharmacophore in many approved drugs. nih.gov The fusion of these two components in this compound creates a platform for the synthesis of a wide range of derivatives with potential therapeutic applications. researchgate.netmdpi.com

The significance of this scaffold lies in its adaptability for structural modifications. Researchers can introduce various substituents to the benzothiazole ring and the urea nitrogen atoms to fine-tune the compound's properties. mdpi.com These modifications can influence factors such as solubility, lipophilicity, and binding affinity to biological targets, allowing for the optimization of desired activities. ontosight.ai For instance, derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.aiontosight.ai The ability to systematically alter the structure of the core scaffold and observe the resulting changes in biological activity makes this compound and its derivatives a valuable tool in drug discovery and medicinal chemistry research. nih.govnih.gov The structural framework of this compound has been utilized to develop compounds targeting specific enzymes and receptors. nih.govnih.gov For example, some derivatives have been designed as inhibitors of urease, an enzyme implicated in various pathological conditions. nih.gov The benzothiazole urea scaffold has also been explored in the development of agents targeting autolysins in bacteria, offering a potential strategy to combat antibiotic resistance. nih.gov Furthermore, the core structure has been incorporated into molecules designed to inhibit Aβ-ABAD interaction, which is relevant to Alzheimer's disease research. nih.gov

Overview of Key Academic Research Domains and Methodological Approaches

Academic research on this compound and its derivatives spans several key domains, primarily in medicinal chemistry and materials science. In medicinal chemistry, a significant focus is on the discovery of new therapeutic agents. Researchers have explored the potential of these compounds as anticancer, antimicrobial (including antibacterial and antifungal), anticonvulsant, and anti-inflammatory agents. ontosight.ainih.gov The core structure is also investigated for its role in developing agents against specific diseases like Alzheimer's. nih.gov In the realm of materials science, benzothiazole derivatives are studied for their applications in optical materials and liquid crystals. mdpi.com

The methodological approaches employed in the study of this compound are multifaceted. The synthesis of new derivatives is a fundamental aspect, often involving multi-step reactions to introduce various functional groups onto the core scaffold. mdpi.comarabjchem.org These synthetic methods can range from conventional techniques to more modern approaches like microwave-assisted synthesis. nih.gov Once synthesized, the new compounds are characterized using a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, to confirm their molecular structure. ontosight.ai

To evaluate the biological potential of these compounds, a range of in vitro and in vivo assays are conducted. In vitro studies often involve testing the compounds against specific cell lines (e.g., cancer cells) or microorganisms to determine their activity. mdpi.comnih.gov For example, the minimum inhibitory concentration (MIC) is a common measure of antibacterial activity. researchgate.net In vivo studies, which are conducted in living organisms, can provide further insights into the compound's efficacy and behavior in a biological system. nih.gov

Computational methods play an increasingly important role in this research area. Molecular docking studies are used to predict how these compounds might bind to their biological targets, such as enzymes or receptors. nih.govnih.gov This information can help in understanding the mechanism of action and in designing more potent derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is another computational tool used to correlate the chemical structure of the compounds with their biological activity. nih.gov Molecular dynamics simulations can further investigate the stability and interactions of the compound within the active site of a target protein. nih.gov

Interactive Data Table: Research Findings on this compound Derivatives

| Derivative Class | Research Focus | Key Findings | Methodological Approaches | Reference |

|---|---|---|---|---|

| Benzothiazole aryl ureas | Anti-staphylococcal agents | Demonstrated narrow-spectrum activity against Gram-positive bacteria, including MRSA. Compound 4a showed significant in vivo efficacy. | Synthesis, in vitro and in vivo antibacterial assays, molecular docking. | nih.gov |

| Benzothiazole phosphonate analogues | Inhibitors of human ABAD-Aβ for Alzheimer's disease | Designed novel small molecules with potential to cross the blood-brain barrier and inhibit Aβ-ABAD interaction. | Synthesis, molecular modeling, 2D QSAR, ADMET prediction, molecular docking. | nih.gov |

| Benzothiazole urea derivatives | Anticonvulsant agents | Designed hybrid structures with good predicted blood-brain barrier penetration and interaction with GABA-AT receptor. | Synthesis, characterization, logP calculation, molecular docking. | |

| (Thio)urea benzothiazole derivatives | General biological activities | Review of synthetic methodologies and a broad spectrum of biological activities including antitumor and antiproliferative effects. | Review of synthetic methods and biological assays. | mdpi.com |

| 1,3-Benzothiazole-2-yl-hydrazone derivatives | Antimicrobial agents | Synthesized and evaluated for antibacterial and antifungal activity. | Synthesis, spectral characterization, in vitro antimicrobial screening. | arabjchem.org |

Eigenschaften

CAS-Nummer |

32568-55-1 |

|---|---|

Molekularformel |

C8H7N3OS |

Molekulargewicht |

193.23 g/mol |

IUPAC-Name |

1,3-benzothiazol-2-ylurea |

InChI |

InChI=1S/C8H7N3OS/c9-7(12)11-8-10-5-3-1-2-4-6(5)13-8/h1-4H,(H3,9,10,11,12) |

InChI-Schlüssel |

AYQVYEBEWIDXRO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)N |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)N |

Andere CAS-Nummern |

32568-55-1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3-benzothiazol-2-ylurea

Classical Synthetic Approaches for Benzothiazole-Urea Core Formation

Traditional methods for constructing the benzothiazole-urea scaffold have long been established, primarily relying on the cyclization of appropriately substituted benzene rings and the subsequent formation of the urea linkage. These methods are foundational in heterocyclic chemistry.

Condensation and Cyclization Reactions of Precursors

The most common route to the benzothiazole core is through the condensation and subsequent cyclization of 2-aminothiophenol with a variety of one-carbon electrophiles. organic-chemistry.orgmdpi.com The formation of the urea moiety can occur before or after the benzothiazole ring is formed.

One direct approach involves the reaction of 2-aminothiophenol with urea. ontosight.ai More frequently, 2-aminobenzothiazole (2-ABT), itself synthesized from the cyclization of precursors, serves as the key intermediate. mdpi.com The synthesis of 2-substituted benzothiazoles can be achieved through various condensation and cyclization reactions involving substituted aldehydes, isocyanates, and other reagents. researchgate.net For example, N-(4/6-substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas can be synthesized from the reaction of 4/6-substituted 2-aminobenzothiazoles with phenylisothiocyanate in refluxing ethanol. mdpi.com Similarly, the reaction of 6-methoxy-2-aminobenzothiazole with 3-methoxyphenylisocyanate is a direct method to form the corresponding urea derivative. mdpi.com

These reactions often involve domino condensation/cyclization pathways, which are step-economical methods for generating 2-substituted 1,3-benzothiazole derivatives. researchgate.net The initial condensation of 2-aminothiophenol with reagents like carboxylic acids, acyl chlorides, or isocyanates forms an intermediate that readily undergoes intramolecular cyclization to yield the stable benzothiazole ring system. mdpi.comresearchgate.net

Reactions Involving Thiourea and Related Intermediates

Thiourea and its derivatives are pivotal intermediates in the synthesis of 2-aminobenzothiazoles, which are the direct precursors to 1,3-Benzothiazol-2-ylurea. researchgate.net A common method involves the reaction of an aryl amine with a thiocyanate salt to form an arylthiourea, which is then oxidatively cyclized to the 2-aminobenzothiazole. For instance, 6-chloro-2-benzothiazolamine is synthesized through the interaction of p-chloroaniline with potassium thiocyanate in the presence of bromine. arabjchem.org

More complex thiourea derivatives can be synthesized and then cyclized. The reaction of potassium thiocyanate with an acyl chloride, such as 4-bromobenzoyl chloride, in acetone yields an acyl isothiocyanate intermediate. nih.gov The subsequent addition of 2-aminobenzothiazole to this solution results in the formation of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. nih.gov A similar reaction using benzoyl thiocyanate and 2-aminobenzothiazole produces 1-(1,3-benzothiazol-2-yl)-3-benzoylthiourea. researchgate.net

Metal-mediated cyclization of thioureas represents another classical approach. Copper(II) and gold(III) have been used to mediate the cyclization of N-aryl-N'-pyridyl-thioureas to form substituted 2-aminobenzothiazoles, although these methods can sometimes require harsh conditions or expensive catalysts. researchgate.net

Multi-Step Synthetic Sequences

The synthesis of specifically substituted this compound compounds often requires multi-step reaction sequences. These sequences allow for the careful introduction of various functional groups onto the benzothiazole core or the urea moiety.

A representative multi-step synthesis could start with a substituted aniline. For example, 5-nitrobenzothiazoles can be prepared from substituted amides, which are then reduced to the corresponding 5-aminobenzothiazoles using agents like iron powder and ammonium chloride. nih.gov These amino derivatives can then be converted into urea analogues by reaction with isocyanates, which can be generated in situ from the amine using triphosgene, followed by reaction with a secondary amine. nih.gov

Another example involves the initial synthesis of Schiff bases from 6-methyl-2-aminobenzothiazole and substituted benzaldehydes. shd-pub.org.rs These Schiff bases are then reduced with sodium borohydride (NaBH₄) to form secondary amine intermediates. shd-pub.org.rs In the final step, these amines react with chloroacetyl chloride to yield the target N-substituted benzyl N-(1,3-benzothiazol-2-yl) acetamides. shd-pub.org.rs

A general synthetic pathway is outlined in the table below:

| Step | Starting Material | Reagents | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Substituted Aniline (e.g., p-chloroaniline) | KSCN, Br₂ | Substituted 2-Aminobenzothiazole (e.g., 6-Chloro-2-benzothiazolamine) | Formation of the benzothiazole core via thiourea cyclization. arabjchem.org |

| 2 | 2-Aminobenzothiazole | Triphosgene, Triethylamine | Benzothiazol-2-yl isocyanate | In situ generation of the isocyanate. nih.gov |

| 3 | Benzothiazol-2-yl isocyanate | Primary/Secondary Amine (R-NH₂) | Substituted this compound | Formation of the final urea linkage. nih.gov |

Advanced and Sustainable Synthetic Strategies

In response to the growing need for environmentally responsible chemical manufacturing, advanced synthetic strategies are being developed. These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency, aligning with the principles of green chemistry.

Green Chemistry Principles and Environmentally Benign Syntheses

The synthesis of benzothiazoles has been a focus for the application of green chemistry principles. mdpi.comnih.gov These principles advocate for the use of safer solvents, renewable feedstocks, and catalytic reagents over stoichiometric ones to minimize waste. acs.orgrroij.com The goal is to design processes that are inherently safer and more efficient. core.ac.uk

Key green approaches in benzothiazole synthesis include:

Catalysis: The use of reusable catalysts, such as samarium triflate in aqueous media or inexpensive graphitic carbon nitride (g-C₃N₄) under visible-light irradiation, provides efficient and environmentally friendly alternatives to traditional acid or metal catalysts. organic-chemistry.org

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reactions, often leading to higher yields, shorter reaction times, and purer products compared to conventional heating. derpharmachemica.comresearchgate.net

Atom Economy: Designing synthetic routes to maximize the incorporation of all materials used in the process into the final product is a core principle. acs.org Domino and multi-component reactions are particularly effective in this regard. researchgate.net

Safer Solvents and Reagents: A major focus is the replacement of hazardous organic solvents like dichloromethane and toxic reagents with greener alternatives. researchgate.net

Solvent-Free and Aqueous Media Approaches

A significant advancement in the green synthesis of benzothiazoles is the move towards solvent-free (solid-state) reactions or the use of water as a reaction medium. mdpi.com These approaches drastically reduce the generation of volatile organic compound (VOC) waste.

Solvent-free synthesis of benzothiazole derivatives has been successfully achieved by reacting 2-aminobenzothiazole with other reagents under heating or microwave irradiation. scirp.org For example, a mixture of 2-aminobenzothiazole, a benzaldehyde derivative, and diethylmalonate can be heated under solvent-free conditions to produce pyrimido[2,1-b]benzothiazole derivatives. scirp.org Similarly, the condensation of 2-aminothiophenol with various fatty acids can be performed under microwave irradiation without a solvent, using P₄S₁₀ as a catalyst. mdpi.com Thermolysis of certain precursors under solvent-free conditions has also been used to generate reactive ketene intermediates that cyclize to form complex benzothiazole systems. mdpi.com

The use of aqueous media is another key green strategy. organic-chemistry.org The condensation of 2-aminothiophenol and aromatic aldehydes to form 2-arylbenzothiazoles can be efficiently catalyzed by samarium triflate in water, offering a mild and reusable system. organic-chemistry.org

The table below compares different reaction conditions for the synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate derivatives, highlighting the benefits of greener techniques. derpharmachemica.com

| Method | Conditions | Reaction Time | Yield | Green Advantage |

|---|---|---|---|---|

| Conventional | Reflux in Acetone | 10-12 hours | 60-70% | - |

| Ultrasound Irradiation | Ultrasound, Acetone | 15 minutes | 75-80% | Reduced reaction time, energy efficient. |

| Microwave Irradiation | Microwave, Solvent-free | 4 minutes | 85-90% | Very short reaction time, no solvent waste. |

Catalyst-Free and Recyclable Catalyst Systems

Modern synthetic chemistry emphasizes sustainability, promoting the development of catalyst-free reactions and the use of recyclable catalytic systems to minimize waste and environmental impact.

Catalyst-Free Systems: The formation of the 2-aminobenzothiazole precursor can be accomplished without a catalyst. For instance, the condensation of 2-aminothiophenol with various aldehydes can proceed under solvent-free melt conditions, offering high yields and short reaction times. rsc.org Similarly, the reaction of 2-aminothiophenols with N-organylthioamides in the presence of CBr₄ can produce 2-substituted benzothiazoles without the need for a metal catalyst. nih.gov

Once the 2-aminobenzothiazole nucleus is formed, the subsequent step to create the urea moiety is frequently conducted under catalyst-free conditions. A primary method involves the direct reaction of 2-aminobenzothiazole with an appropriate isocyanate. nih.gov This reaction is a nucleophilic addition of the exocyclic amino group of the benzothiazole to the electrophilic carbon of the isocyanate, a process that typically proceeds efficiently without catalytic assistance. rsc.orgcommonorganicchemistry.com Another catalyst-free approach involves the reaction of 2-aminobenzothiazole with N-trichloroacetanilides, which serve as a substitute for toxic isocyanates. nih.gov

Recyclable Catalyst Systems: For the initial synthesis of the benzothiazole core, several recyclable catalysts have been developed. These catalysts offer the benefits of both homogeneous and heterogeneous systems, including high efficiency and ease of separation and reuse. researchgate.netthieme-connect.com Examples include:

Nano-catalysts: Nano-BF₃/SiO₂ has been used as a reusable heterogeneous catalyst for the synthesis of 2-aminobenzothiazoles from anilines and potassium thiocyanate. rsc.org Similarly, a nanorod-shaped ionogel has demonstrated high catalytic activity for the one-pot synthesis of benzothiazoles under solvent-free conditions, with the catalyst being recyclable.

Ionic Liquids: Ionic liquids such as 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) can serve as a recyclable medium for the condensation of 2-aminothiophenol and aromatic aldehydes, functioning under solvent- and catalyst-free conditions. nih.gov

Heterogeneous Catalysts: Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) is an inexpensive, non-toxic, and reusable catalyst for the reaction of acyl chlorides with ortho-aminothiophenol under solvent-free conditions. scirp.org Animal bone meal has also been reported as an efficient and reusable heterogeneous catalyst for benzothiazole synthesis. scirp.org

The reusability of these catalysts is a significant advantage for green chemistry, as shown in the table below.

| Catalyst System | Application | Reusability | Reference |

| Nano-BF₃/SiO₂ | Synthesis of 2-aminobenzothiazoles | Reusable | rsc.org |

| Fe₃O₄@DOP-amide/imid-CuCl₂ | Synthesis of benzothiazoles in ChCl-urea | Reusable nanocatalyst | beilstein-journals.org |

| Calcined limpet shells coated with ZnCl₂ | Condensation of aminothiophenols | Reusable biocatalyst | nih.gov |

| Bovine Serum Albumin (BSA) | Condensation of 2-aminothiophenol with aldehydes | Recyclable biocatalyst | acs.org |

Non-Conventional Activation Methods

To enhance reaction rates, improve yields, and often reduce environmental impact, non-conventional energy sources such as microwaves, ultrasound, and visible light are increasingly employed in the synthesis of this compound and its precursors.

Microwave irradiation has emerged as a powerful tool in organic synthesis, known for dramatically reducing reaction times and often improving yields. rsc.org Several methods for synthesizing benzothiazole ureas and related structures utilize this technology.

A simple and efficient method has been developed for the synthesis of 1-substituted-3-(4-chlorobenzo[d]thiazol-2-yl)ureas from substituted amino compounds and phenyl 4-chlorobenzo[d]thiazol-2-ylcarbamate using microwave irradiation, which avoids the use of phosgene. rsc.org The synthesis of 1,3-benzothiazol-2(3H)-one, a related cyclic urea, can be achieved by heating 2-aminothiophenol and urea under microwave irradiation. tandfonline.com Furthermore, the reaction of 2-aminobenzothiazoles with N-trichloroacetanilides under microwave conditions produces benzothiazol-2-ylureas in good to high yields. nih.gov These protocols benefit from rapid reaction rates and easy work-up procedures. nih.gov

| Reactants | Product Type | Activation | Conditions | Yield | Reference |

| Substituted 2-ABTs + Aryl-isocyanates | Aryl-UBTs | Microwave | MgO, 200 W, solventless | Good | nih.gov |

| 2-Aminothiophenol + Fatty Acids | 2-Substituted Benzothiazoles | Microwave | P₄S₁₀, 3-4 min, solvent-free | High | scirp.org |

| 2-Aminothiophenols + Aldehydes | 2-Aryl-benzothiazoles | Microwave | Acacia concinna, solvent-free | High | scielo.br |

| Alkyl Halides + Amines + CO₂ | N,N'-disubstituted ureas | Microwave | PS-PPh₂, 14.5 bar CO₂, 70°C | High | rsc.org |

Ultrasound irradiation enhances chemical reactions through acoustic cavitation, providing the necessary energy to increase reaction rates and yields under milder conditions. rsc.orgbohrium.com This sonochemical approach has been successfully applied to the synthesis of benzothiazoles and ureas.

An efficient and environmentally friendly protocol for synthesizing benzothiazole derivatives from 2-aminothiophenol and various benzaldehydes uses ultrasonic probe irradiation. rsc.org This method is notable for being solvent- and catalyst-free, with reaction times as short as 20 minutes. rsc.org While direct ultrasound-assisted synthesis of this compound from 2-ABT is not extensively documented, the synthesis of various urea derivatives under ultrasonic conditions is well-established. nih.gov For example, a diverse library of urea derivatives was constructed from isocyanates and amines at room temperature under ultrasound irradiation, highlighting the efficiency and sustainability of this method. nih.gov The mechanism is believed to be facilitated by the nucleophilic attack of the amine on the isocyanate, a process enhanced by the energy provided by sonication. nih.govbohrium.com

| Reactants | Product Type | Activation | Conditions | Time | Yield | Reference |

| 2-Aminothiophenol + Benzaldehydes | Benzothiazole derivatives | Ultrasound | Solvent-free, Catalyst-free | 20 min | 65-83% | rsc.org |

| 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one + Isocyanates | Urea derivatives | Ultrasound | CH₂Cl₂, r.t. | - | Good | nih.gov |

| Aldehydes + Urea + Triethyl phosphite | α-Ureidophosphonates | Ultrasound | Solvent-free, Catalyst-free | 15-30 min | High | nih.gov |

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under exceptionally mild conditions. This strategy has been applied to the synthesis of both the benzothiazole core and the urea moiety.

The synthesis of benzothiazoles from 2-aminothiophenols and aldehydes can be promoted by visible light (e.g., blue LEDs) under an air atmosphere, sometimes without any external photocatalyst. scielo.br In other cases, organic dyes like Eosin Y or metal-free photocatalysts such as graphitic carbon nitride (g-C₃N₄) are used, with the latter being highly efficient and recyclable. nih.gov

More recently, photoredox catalysis has been harnessed for urea synthesis. A visible-light-induced method allows for the synthesis of ureas directly from amines and carbon dioxide (CO₂) at ambient temperature and pressure. rsc.orgnih.gov Another novel photocatalytic strategy prepares ureas from amines and carbon disulfide (CS₂), using Rhodamine B as the photocatalyst under blue light. researchgate.net Additionally, visible light can induce the decarboxylation of dioxazolones to react with secondary amines, affording ureas in good to excellent yields without an external catalyst. nih.gov These emerging light-mediated methods represent a green and promising future direction for the synthesis of this compound.

| Reactants | Product Type | Activation | Catalyst/Conditions | Reference |

| 2-Aminothiophenols + Aldehydes | Benzothiazoles | Visible Light (Blue LED) | g-C₃N₄ (recyclable) | nih.gov |

| Amines + CO₂ | Ureas | Visible Light | Ph₃P-promoted | rsc.orgnih.gov |

| Amines + CS₂ | Ureas | Visible Light (Blue LED) | Rhodamine B | researchgate.net |

| Dioxazolones + Secondary Amines | Ureas | Visible Light (Blue LED) | External catalyst-free | nih.gov |

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the mechanistic pathways is crucial for optimizing reaction conditions and expanding the synthetic scope.

Mechanistic Pathways of this compound Formation

The formation of this compound is best understood as a two-stage process: (1) formation of the 2-aminobenzothiazole (2-ABT) intermediate, and (2) formation of the urea linkage.

Stage 1: Formation of the 2-Aminobenzothiazole Core Two primary mechanistic pathways lead to the 2-ABT scaffold:

Intramolecular Cyclization of N-Arylthioureas: This is a common route where an N-arylthiourea undergoes an intramolecular oxidative C-S bond formation. nih.gov The reaction can be catalyzed by various transition metals like Ru(III), Pd(II), or Ni(II). nih.govacs.org Mechanistic studies, including radical trapping experiments, suggest that the oxidative cyclization often proceeds via a free radical mechanism. researchgate.net

Condensation of 2-Aminothiophenol: This is arguably the most widespread method, where 2-aminothiophenol is condensed with various electrophiles. When reacted with an aldehyde, the plausible mechanism involves the initial formation of an imine intermediate. This intermediate then undergoes intramolecular cyclization via the nucleophilic attack of the thiol group onto the imine carbon, yielding a 2,3-dihydro-benzothiazole. Subsequent aerobic oxidation or aromatization furnishes the final benzothiazole product. nih.gov

Stage 2: Formation of the Urea Linkage Once 2-aminobenzothiazole is formed, the urea moiety is typically introduced via nucleophilic attack of the exocyclic amine.

From Isocyanates: The reaction of 2-ABT with an isocyanate is a direct and common method. nih.gov It proceeds via a standard nucleophilic addition mechanism where the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the isocyanate. rsc.orgcommonorganicchemistry.com

From Carbamates: Unsymmetrical ureas can be synthesized from the reaction of an amine with a carbamate at elevated temperatures. The mechanism is believed to proceed via the formation of an isocyanate intermediate, which is then rapidly trapped by the amine (in this case, 2-ABT) to produce the final urea. beilstein-journals.orgbohrium.com

While these mechanisms are widely accepted, detailed kinetic studies specifically for the formation of this compound are not extensively reported in the literature. The reaction kinetics would be influenced by factors such as the nucleophilicity of the substituted 2-aminobenzothiazole, the electrophilicity of the isocyanate or other coupling partners, temperature, and the efficiency of the chosen catalyst or activation method.

Role of Intermediates and Transition States in Reaction Progression

The progression of chemical reactions involving this compound and its precursors is critically governed by the formation of transient species, namely intermediates and transition states. While direct experimental observation of these species is challenging due to their fleeting nature, their existence and structure are often inferred through a combination of mechanistic studies, trapping experiments, and computational chemistry. uni-giessen.deims.ac.jp

In the synthesis of the benzothiazole core, common pathways involve the cyclization of precursors where key intermediates dictate the reaction outcome. For instance, in reactions forming the 2-amino-1,3-benzothiazole scaffold, a frequent precursor to this compound, intermediates such as N-arylthioureas are pivotal. These molecules undergo intramolecular cyclization, often via an oxidative C-S bond formation, proceeding through a high-energy transition state to form the stable bicyclic system. organic-chemistry.org

Computational studies on related benzothiazole systems have provided significant insights into reaction pathways. For example, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones has been shown to proceed via the formation of a stable benzothiazolium salt as a key intermediate. mdpi.comresearchgate.net This intermediate is formed by the N-alkylation of the endocyclic nitrogen atom. Subsequent intramolecular dehydrative cyclization occurs through an enol intermediate to yield the final product. mdpi.comresearchgate.net The transition state for this cyclization step involves significant geometric reorganization, as the planar enol structure must be achieved from the nearly perpendicular arrangement of the substituent groups in the salt intermediate. mdpi.com

Quantum chemical calculations have been instrumental in mapping the energy profiles of such reactions. In a study of the reaction between a thiaselenole derivative and 1,3-benzothiazole-2-thiol, a related sulfur nucleophile, the mechanism was found to involve distinct intermediates and transition states. mdpi.com The initial step is the formation of an ion pair intermediate, which then proceeds through a transition state (TS1) with a calculated activation barrier of 30.3 kcal/mol to form a seleniranium cation intermediate. This cation then undergoes ring-opening via a second transition state (TS2) with a much lower barrier of 3.2 kcal/mol. mdpi.com These computational findings illustrate the complex, multi-step nature of reactions in this chemical family.

The formation of the urea moiety itself, typically through the reaction of 2-amino-1,3-benzothiazole with an isocyanate, involves a nucleophilic addition mechanism. The exocyclic amino group attacks the electrophilic carbon of the isocyanate, leading to a transient, often zwitterionic, intermediate which rapidly undergoes proton transfer to yield the stable this compound product. mdpi.com

| Reaction Type | Key Intermediate(s) | Role and Characteristics |

| Benzothiazole Ring Closure | N-Arylthiourea | Undergoes intramolecular oxidative cyclization to form the benzothiazole ring. organic-chemistry.org |

| N-Alkylation/Cyclization | Benzothiazolium Salt, Enol Intermediate | The salt is a stable, isolable intermediate. The enol form is a transient species in the subsequent dehydrative cyclization. mdpi.comresearchgate.net |

| Nucleophilic Substitution | Ion Pair, Seleniranium Cation | Computationally identified intermediates in the reaction of a thiaselenole with a benzothiazole thiol, characterized by distinct geometries and energy levels. mdpi.com |

| Urea Formation | Zwitterionic Addition Product | Transient intermediate formed from the nucleophilic attack of 2-aminobenzothiazole on an isocyanate, leading to the final urea linkage. mdpi.com |

Kinetic and Thermodynamic Considerations in Reaction Optimization

The optimization of synthetic routes to this compound and its derivatives hinges on a detailed understanding of the kinetic and thermodynamic factors that control reaction rates and product distributions. These considerations are guided by fundamental principles of physical organic chemistry, such as the Hammond Postulate and the Bell-Evans-Polanyi (BEP) principle, and are increasingly informed by computational chemistry. wikipedia.orgiupac.orgprinceton.edu

Thermodynamic Control vs. Kinetic Control

In many chemical transformations, the final product distribution is determined by the relative stabilities of the products (thermodynamic control) or the relative heights of the activation energy barriers leading to them (kinetic control). In the synthesis of benzothiazoles, reaction conditions such as temperature and reaction time can be manipulated to favor one product over another. For instance, higher temperatures and longer reaction times often favor the formation of the most thermodynamically stable product, whereas milder conditions may yield a kinetically favored, but less stable, product. The achievement of high yields in many reported syntheses of benzothiazole derivatives suggests that the desired products are often the thermodynamically favored ones under the specified conditions. nih.gov

The Hammond Postulate and Transition State Structure

The Hammond Postulate states that the structure of a transition state resembles the species (reactant, intermediate, or product) to which it is closest in energy. wikipedia.org This principle is valuable for rationalizing reaction rates. For example, in computational studies of the cyclization of benzothiazolium salt intermediates, the reaction was found to be endothermic but exergonic (thermodynamically favorable). mdpi.comresearchgate.net According to the Hammond Postulate, the transition state for this endothermic step should resemble the higher-energy product. It was also observed that the cyclization of a methyl-substituted salt was the least endothermic reaction, which, by extension of the postulate, implies it has the lowest activation barrier and would proceed at the fastest rate. mdpi.com

The Bell-Evans-Polanyi Principle

The BEP principle describes a linear correlation between the activation energy (Ea) and the enthalpy of reaction (ΔH°) for a series of related reactions. iupac.orgiupac.org This relationship (Ea = E₀ + αΔH°) implies that factors that make a reaction more thermodynamically favorable (more negative ΔH°) will also lower its activation barrier, thus increasing the reaction rate. princeton.edu This principle is a powerful tool for predicting how substituent effects that alter the stability of reactants and products will impact the kinetics of the reaction.

Computational Energetics

Quantum chemical calculations provide quantitative data on the energetics of reaction pathways. These methods can determine the Gibbs free energies of reaction (ΔG), which indicate thermodynamic feasibility, and the activation energies (ΔG‡), which govern the reaction kinetics. For example, calculations on the multi-step reaction involving a benzothiazole thiol showed a high initial activation barrier of 30.3 kcal/mol, followed by a much lower barrier of 3.2 kcal/mol, clearly identifying the rate-determining step of the sequence. mdpi.com Such calculations are crucial for optimizing reaction conditions by identifying and lowering the highest energy barrier.

| Parameter | Definition | Relevance in Reaction Optimization | Example |

| Gibbs Free Energy of Reaction (ΔG) | The overall energy change of a reaction, determining product stability and equilibrium position. | A negative ΔG indicates a thermodynamically favorable reaction. Optimization aims to maximize the negative ΔG for the desired product formation. | The cyclization of benzothiazolium salts is exergonic (negative ΔG), indicating the process is spontaneous. mdpi.com |

| Activation Energy (Ea or ΔG‡) | The minimum energy required to initiate a chemical reaction; the energy barrier of the transition state. | Lower activation energies lead to faster reaction rates. Catalysts are used to lower Ea. | The rate-determining step in a reaction sequence is the one with the highest activation barrier (e.g., 30.3 kcal/mol in a modeled reaction). mdpi.com |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Relates to the strength of bonds broken and formed. It is a major component of ΔG and is linked to Ea via the BEP principle. iupac.org | The cyclization of a methyl-substituted benzothiazolium salt is less endothermic than that of an aryl-substituted one, suggesting a lower activation barrier. mdpi.com |

Q & A

Basic Question: What are the standard synthetic routes for 1,3-Benzothiazol-2-ylurea derivatives, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves coupling 2-aminobenzothiazole with acyl chlorides or isocyanates. For example, N-(Benzothiazol-2-yl)-3-chlorobenzamide was synthesized via reaction of 2-aminobenzothiazole with 3-chlorobenzoyl chloride in anhydrous acetone, followed by purification via recrystallization . Optimization strategies include:

- Catalyst selection : Use of base catalysts (e.g., triethylamine) to enhance nucleophilicity.

- Solvent choice : Polar aprotic solvents (e.g., acetone, DMF) improve solubility and reaction rates.

- Temperature control : Reactions are typically conducted at reflux (60–80°C) to balance kinetics and side-product formation.

Validation via FTIR (e.g., confirming C=O and N–H stretches) and elemental analysis ensures product purity .

Basic Question: How is the crystal structure of this compound derivatives determined, and what software tools are essential for data analysis?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : At low temperatures (e.g., 100 K) to minimize thermal motion .

- Structure solution : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement .

For example, N-(Benzothiazol-2-yl)butyramide exhibited hydrogen bonding (N–H⋯N and C–H⋯O) confirmed via SHELXL refinement .

Advanced Question: How do hydrogen-bonding patterns in this compound derivatives influence supramolecular assembly, and how can graph set analysis resolve ambiguities?

Methodological Answer:

Hydrogen bonds (e.g., N–H⋯S, C–H⋯O) dictate packing motifs. Graph set analysis (GSA) classifies these interactions into discrete (e.g., D , S ) or infinite (C , R ) patterns . For instance:

- 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea forms a D^2$$_2(8) motif via N–H⋯O and N–H⋯S bonds, stabilizing a 2D network .

- Validation : Compare observed bond lengths/angles with Etter’s rules to identify deviations (e.g., bifurcated bonds). Software like Mercury (CCDC) automates GSA .

Advanced Question: How can crystallographic data validation protocols address discrepancies in reported structures of this compound analogs?

Methodological Answer:

Discrepancies often arise from:

- Disorder modeling : Use SQUEEZE (PLATON) to account for solvent molecules .

- ADP mismatches : Refine anisotropic displacement parameters iteratively in SHELXL .

- Twinned data : Employ TWINLAWS (SHELXL) to resolve overlapping reflections in pseudo-merohedral twins .

Cross-validation with Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions and identifies outliers .

Basic Question: What safety protocols are critical when handling this compound derivatives in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and ANSI-approved goggles .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., acyl chlorides).

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before aqueous disposal, following EPA guidelines .

- Storage : Keep in amber vials at –20°C to prevent photodegradation and hydrolysis .

Advanced Question: How can computational methods predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software models transition states (e.g., nucleophilic attack at the benzothiazole C2 position) .

- Docking studies : AutoDock Vina screens interactions with biological targets (e.g., antifungal activity) .

- Reaction prediction : ChemAxon or Schrödinger’s Maestro identifies feasible pathways (e.g., C–N coupling vs. cyclization) .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

- FTIR : Confirms urea C=O (1640–1680 cm⁻¹) and benzothiazole C=N (1520–1560 cm⁻¹) stretches .

- NMR : H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and urea NH (δ 9.5–10.5 ppm). C NMR resolves carbonyl (δ 165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ions (e.g., [M+H]) within 3 ppm error .

Advanced Question: How do steric and electronic effects influence the biological activity of this compound derivatives?

Methodological Answer:

- Steric effects : Bulky substituents (e.g., 3-chlorobenzoyl) reduce membrane permeability but enhance target specificity .

- Electronic effects : Electron-withdrawing groups (e.g., –Cl, –F) increase electrophilicity at the urea carbonyl, enhancing enzyme inhibition (e.g., antifungal targets) .

- QSAR modeling : MOE or Dragon generates descriptors (e.g., logP, polar surface area) to correlate structure-activity trends .

Basic Question: What are the best practices for resolving low yield in the synthesis of this compound analogs?

Methodological Answer:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted 2-aminobenzothiazole.

- Stoichiometry : Use 1.2 equivalents of acyl chloride to drive the reaction to completion .

- Side reactions : Add molecular sieves to sequester water, minimizing hydrolysis of intermediates .

Advanced Question: How can machine learning improve high-throughput screening of this compound derivatives for material science applications?

Methodological Answer:

- Feature engineering : RDKit generates molecular descriptors (e.g., Morgan fingerprints) for ML models .

- Model training : Random forest or neural networks predict properties (e.g., bandgap, thermal stability) from crystallographic data .

- Active learning : Iterative feedback loops prioritize synthesis of candidates with optimal predicted performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.